17-Methyl-1-oxacycloheptadecan-2-one
Description
Properties
CAS No. |
111908-52-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
17-methyl-oxacycloheptadecan-2-one |
InChI |
InChI=1S/C17H32O2/c1-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19-16/h16H,2-15H2,1H3 |
InChI Key |
PNXDPYXFAFMSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Properties of 17-Methyl-1-oxacycloheptadecan-2-one and Analogues
Key Findings :
Ring Size and Stability: Larger macrocycles like this compound exhibit increased conformational flexibility compared to smaller analogues (e.g., 15-pentadecanolide), which may reduce their volatility and enhance thermal stability in polymer applications .
In contrast, the chlorinated azacycle in the compound from (XLogP3 = 2.9) shows reduced hydrophobicity due to polar functional groups .
Synthetic Complexity : The synthesis of 17-membered lactones requires precise ring-closing strategies, such as high-dilution macrocyclization, whereas smaller lactones (15- or 16-membered) are more straightforward to synthesize.
Limitations of Available Evidence
The provided evidence primarily focuses on unrelated compounds (e.g., hexamethylene diisocyanate and a chlorinated azacyclic lactam), which lack structural or functional similarity to this compound . This gap highlights the need for further research into macrocyclic lactones of this class, particularly regarding their synthetic pathways, biological activity, and industrial applications.
Q & A
Basic: What are the recommended methods for synthesizing 17-Methyl-1-oxacycloheptadecan-2-one, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves lactonization of 17-methylhydroxyhexadecanoic acid via acid-catalyzed cyclization. To optimize efficiency:
- Use anhydrous conditions and catalysts like p-toluenesulfonic acid (pTSA) to minimize side reactions.
- Monitor reaction progress using TLC (Rf values) or FT-IR (disappearance of -OH stretch at ~3200 cm⁻¹).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
- Characterize using NMR (¹H, ¹³C) and HRMS to confirm lactone ring formation and methyl substitution .
Basic: How can researchers determine the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact with skin (refer to SDS for 4-Methyloxetan-2-one as a structural analog ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for persistent symptoms .
Advanced: How should researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
Methodological Answer:
- Controlled Replication : Reproduce prior methods (e.g., shake-flask technique for logP) under standardized conditions (temperature, solvent purity).
- Cross-Validation : Compare results with computational models (e.g., COMSO-RS for solubility predictions) .
- Error Analysis : Quantify uncertainties in measurements (e.g., HPLC calibration curves, Karl Fischer titration for water content) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., isomerization during storage) .
Advanced: What strategies are effective for elucidating the degradation pathways of this compound under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions.
- Degradation Product Identification : Use LC-MS/MS to detect fragments (e.g., ring-opened carboxylic acids).
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive activation energy (Arrhenius plots) for hydrolytic degradation .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in lactone ring) to track bond cleavage pathways .
Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict electrophilic sites for nucleophilic attack .
- MD Simulations : Model solvent interactions (e.g., in DMSO) to explain solubility discrepancies.
- Docking Studies : Investigate binding affinity with enzymes (e.g., lipases) to rationalize catalytic ring-opening behavior .
- Data Integration : Validate computational results with experimental NMR/IR spectra to refine force-field parameters .
Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in biological studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for cytotoxicity assays).
- Meta-Regression : Pool data from multiple studies to assess covariates (e.g., cell line variability) .
- Uncertainty Quantification : Bootstrap resampling to estimate confidence intervals for potency metrics .
Advanced: How can researchers address reproducibility challenges in catalytic applications of this compound?
Methodological Answer:
- Robustness Testing : Vary catalyst loading (0.1–5 mol%), solvent polarity, and reaction time to identify optimal conditions.
- In Situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track intermediate formation.
- Collaborative Validation : Share protocols via platforms like Protocols.io to enable cross-lab verification .
- Error Logging : Document anomalies (e.g., moisture ingress, catalyst deactivation) in supplementary materials .
Basic: What spectroscopic techniques are most reliable for confirming the lactone ring integrity in this compound?
Methodological Answer:
- ¹H NMR : Look for a deshielded proton adjacent to the carbonyl (δ 4.5–5.5 ppm) and methyl group splitting patterns.
- IR Spectroscopy : Confirm lactone carbonyl stretch at ~1750–1800 cm⁻¹.
- MS/MS Fragmentation : Identify characteristic loss of CO (28 Da) from the molecular ion .
Advanced: How should researchers design a systematic review to evaluate the ecological impacts of this compound?
Methodological Answer:
- Search Strategy : Use databases (e.g., PubMed, Web of Science) with keywords like “macrocyclic lactone ecotoxicity.”
- Inclusion Criteria : Prioritize peer-reviewed studies with LC₅₀/NOEC data for aquatic organisms.
- Risk Assessment : Apply PEC/PNEC ratios (Predicted Environmental Concentration vs. No-Effect Concentration) .
- Bias Assessment : Use ROBINS-I tool to evaluate confounding factors in observational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
